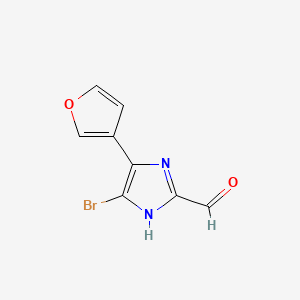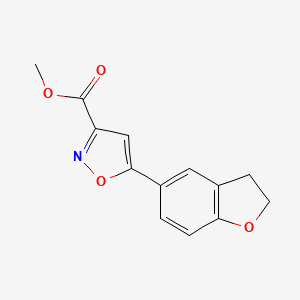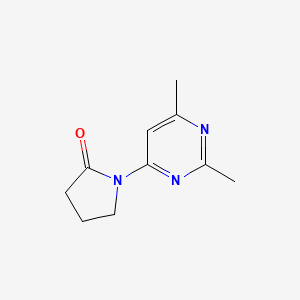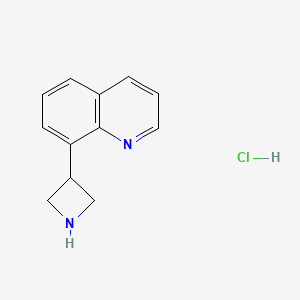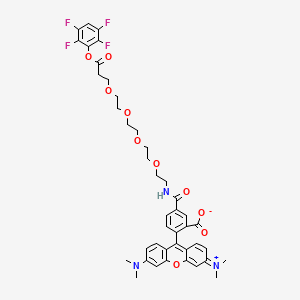
TAMRA-PEG4-TFP ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAMRA-PEG4-TFP ester: is a fluorogenic reagent widely used in biomedical research. It is composed of 5-Tetramethylrhodamine (TAMRA) conjugated to polyethylene glycol (PEG) chains via a tetrafluorophenol (TFP) ester linkage. This compound is primarily employed for labeling peptides, proteins, and nucleotides, enabling fluorescent detection and tracking of biomolecules. Its applications are crucial in drug delivery, drug targeting, and disease diagnosis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TAMRA-PEG4-TFP ester involves the conjugation of TAMRA to PEG chains through a TFP ester linkage. The process typically includes the following steps:
Activation of TAMRA: TAMRA is first activated by reacting with a suitable activating agent to form an intermediate.
PEGylation: The activated TAMRA is then conjugated to PEG chains under controlled conditions to form TAMRA-PEG.
TFP Ester Formation: The final step involves the reaction of TAMRA-PEG with tetrafluorophenol to form the TFP ester linkage.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: TAMRA-PEG4-TFP ester primarily undergoes substitution reactions due to the presence of the TFP ester group. The TFP ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient and is commonly used for labeling proteins and other biomolecules .
Common Reagents and Conditions:
Reagents: Primary amines, such as lysine residues in proteins.
Conditions: The reaction is typically carried out in aqueous media at a slightly basic pH to enhance the stability of the TFP ester and improve reaction efficiency.
Major Products: The major product formed from the reaction of this compound with primary amines is a conjugate where TAMRA is covalently attached to the target molecule via a PEG spacer .
Scientific Research Applications
Chemistry: In chemistry, TAMRA-PEG4-TFP ester is used for the fluorescent labeling of small molecules and polymers. This enables the study of molecular interactions and dynamics using fluorescence spectroscopy.
Biology: In biological research, this compound is employed for labeling proteins, peptides, and nucleotides. This facilitates the visualization and tracking of biomolecules in various biological processes, including cell signaling and protein-protein interactions.
Medicine: In medicine, this compound is used in drug delivery and targeting studies. The fluorescent labeling allows researchers to monitor the distribution and localization of drugs within biological systems, aiding in the development of targeted therapies.
Industry: In the industrial sector, this compound is used in the development of diagnostic assays and imaging agents. Its fluorescent properties make it an essential tool for the detection and quantification of biomolecules in various applications.
Mechanism of Action
The mechanism of action of TAMRA-PEG4-TFP ester involves the formation of a stable amide bond between the TFP ester and primary amines on the target molecule. This covalent attachment enables the fluorescent labeling of the target molecule, allowing for its detection and tracking. The PEG spacer provides flexibility and reduces steric hindrance, enhancing the efficiency of the labeling process .
Comparison with Similar Compounds
N-Hydroxysuccinimide (NHS) Esters: Like TFP esters, NHS esters are used for labeling primary amines.
Dibenzocyclooctyne (DBCO) Derivatives: These compounds are used in copper-free click chemistry for labeling azide-containing molecules.
Uniqueness of TAMRA-PEG4-TFP Ester: this compound is unique due to its combination of a fluorescent dye (TAMRA), a hydrophilic PEG spacer, and a stable TFP ester linkage. This combination provides enhanced stability, reduced steric hindrance, and efficient labeling, making it a versatile tool for various research applications.
Properties
Molecular Formula |
C42H43F4N3O10 |
|---|---|
Molecular Weight |
825.8 g/mol |
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[2-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate |
InChI |
InChI=1S/C42H43F4N3O10/c1-48(2)26-6-9-29-34(22-26)58-35-23-27(49(3)4)7-10-30(35)37(29)28-8-5-25(21-31(28)42(52)53)41(51)47-12-14-55-16-18-57-20-19-56-17-15-54-13-11-36(50)59-40-38(45)32(43)24-33(44)39(40)46/h5-10,21-24H,11-20H2,1-4H3,(H-,47,51,52,53) |
InChI Key |
NXXGPWKEOQYYPG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCOCCC(=O)OC5=C(C(=CC(=C5F)F)F)F)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(6'-cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-2-ethoxy-2-oxoethyl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13710239.png)
![1-Boc-3-[1-oxo-4-(2-propynyloxy)-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13710257.png)
![5-[4-[1-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]cyclohexyl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13710264.png)

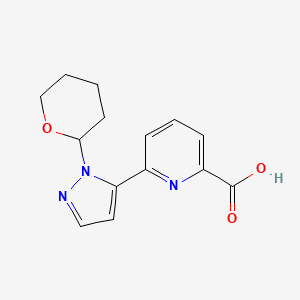

![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13710294.png)
